



# Recommended Phase II Dose of PT-2385 Determined in Phase I Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | PT-2385 |           |
| Cat. No.:            | B610323 | Get Quote |

The recommended Phase II dose (RP2D) of **PT-2385**, a first-in-class oral inhibitor of hypoxia-inducible factor- $2\alpha$  (HIF- $2\alpha$ ), has been established at 800 mg administered twice daily.[1][2][3] This determination was the result of a comprehensive Phase I, first-in-human, dose-escalation and expansion clinical trial (NCT02293980) involving patients with advanced clear cell renal cell carcinoma (ccRCC).[1][4]

The study was designed to assess the safety, pharmacokinetics (PK), pharmacodynamics (PD), and preliminary efficacy of **PT-2385**.[1][3] The dose-escalation phase followed a standard 3+3 design, with subsequent expansion at the identified RP2D.[1][2][3]

## **Summary of Key Clinical Trial Data**

The clinical trial enrolled a total of 51 patients across its dose-escalation and expansion phases.[1][2] Participants were heavily pretreated, with a median of four prior therapies.[1][2][3]

### **Dose Escalation and RP2D Determination**

Oral doses of **PT-2385** ranging from 100 mg to 1,800 mg twice daily were evaluated.[1][5] No dose-limiting toxicities (DLTs) were observed across the tested dose levels.[1][2][3] The selection of 800 mg twice daily as the RP2D was based on a comprehensive evaluation of safety, pharmacokinetic, and pharmacodynamic data.[1][2][3]



| Dose Level (Twice Daily) | Number of Patients (Dose-<br>Escalation) | Dose-Limiting Toxicities |
|--------------------------|------------------------------------------|--------------------------|
| 100 mg                   | 3                                        | 0                        |
| 200 mg                   | 3                                        | 0                        |
| 400 mg                   | 4                                        | 0                        |
| 800 mg                   | 7                                        | 0                        |
| 1,200 mg                 | 6                                        | 0                        |
| 1,800 mg                 | 3                                        | 0                        |

## Safety and Tolerability at RP2D

**PT-2385** demonstrated a favorable safety profile and was well-tolerated by patients.[1][2][3] The most frequently reported treatment-emergent adverse events were generally low-grade.[1] [2][3]

| Adverse Event    | Grade 1-2     | Grade 3 | Grade 4       |
|------------------|---------------|---------|---------------|
| Anemia           | 35%           | 10%     | 0%            |
| Peripheral Edema | 37%           | 2%      | 0%            |
| Fatigue          | 37%           | 0%      | 0%            |
| Hypoxia          | Not specified | 10%     | Not specified |

Note: Hypoxia was observed in 18% of patients, all of whom were receiving doses of  $\geq$  800 mg twice daily.[5]

## Efficacy at RP2D

In a heavily pretreated patient population, **PT-2385** showed promising signs of clinical activity. [2][3]



| Best Response     | Percentage of Patients |
|-------------------|------------------------|
| Complete Response | 2%                     |
| Partial Response  | 12%                    |
| Stable Disease    | 52%                    |

# **Experimental Protocols Phase I Clinical Trial Design and Execution**

The primary objective of the study was to determine the maximum tolerated dose (MTD) and/or the RP2D of **PT-2385**.[4]

Patient Population: Eligible participants were patients with locally advanced or metastatic clear cell renal cell carcinoma who had shown disease progression after at least one prior regimen including a vascular endothelial growth factor (VEGF) inhibitor.[1][3]

#### Dose Escalation Phase:

- A standard 3+3 dose-escalation design was employed.[2][3]
- Cohorts of 3-6 patients received escalating doses of PT-2385 administered orally twice daily.
- Doses ranged from 100 mg to 1,800 mg.[1][5]
- Patients were monitored for dose-limiting toxicities (DLTs) during the initial 21-day treatment period.[1]

#### Dose Expansion Phase:

- Following the identification of the RP2D (800 mg twice daily), an expansion cohort of 25 patients was enrolled.[1][5]
- This phase aimed to further evaluate the safety, tolerability, and anti-tumor activity of **PT-2385** at the recommended dose.[1]



#### Assessments:

- Safety: Monitored through physical examinations, vital signs, electrocardiograms (ECGs), and laboratory tests for hematology and chemistry.[4] Adverse events were recorded and graded.
- Pharmacokinetics: Blood samples were collected to determine the concentration of PT-2385 in the plasma.[4]
- Pharmacodynamics: The effects of **PT-2385** on biomarkers were assessed, including circulating levels of erythropoietin (Epo), a downstream target of HIF-2α.[1]
- Efficacy: Tumor responses were evaluated based on established radiological criteria.[2][3]

# Signaling Pathway and Experimental Workflow PT-2385 Mechanism of Action

**PT-2385** is a potent and selective small-molecule inhibitor of HIF-2 $\alpha$ .[6][7] It functions by allosterically binding to HIF-2 $\alpha$  and preventing its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), also known as HIF-1 $\beta$ .[1][7] This disruption inhibits the transcription of HIF-2 $\alpha$  target genes that are crucial for tumor growth, proliferation, and angiogenesis.[6][7]





Click to download full resolution via product page

Caption: Mechanism of action of PT-2385.

### **Clinical Trial Workflow for RP2D Determination**

The workflow for determining the recommended Phase II dose of **PT-2385** followed a structured, multi-stage process typical of early-phase oncology trials.





Click to download full resolution via product page

Caption: Workflow for PT-2385 RP2D determination.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma PMC [pmc.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Phase I Dose-Escalation Trial of PT2385, a First-in-Class Hypoxia-Inducible Factor-2α Antagonist in Patients With Previously Treated Advanced Clear Cell Renal Cell Carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. The ASCO Post [ascopost.com]
- 6. Facebook [cancer.gov]
- 7. Metabolic Profiling of the Novel Hypoxia-Inducible Factor 2α Inhibitor PT2385 In Vivo and In Vitro PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Recommended Phase II Dose of PT-2385 Determined in Phase I Clinical Trial]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610323#recommended-phase-ii-dose-of-pt-2385-inclinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com